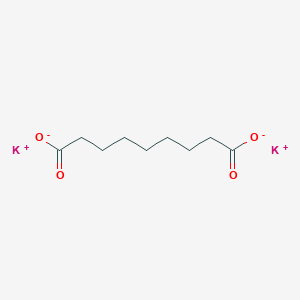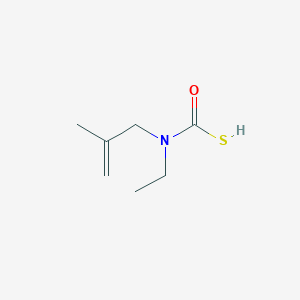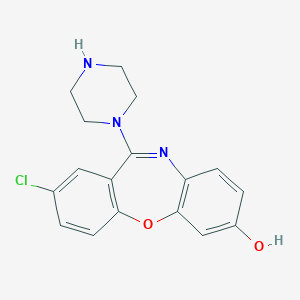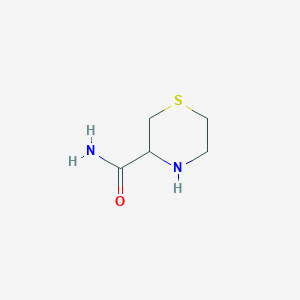
8-Hydroxyamoxapine
Overview
Description
8-Hydroxyamoxapine is a dibenzooxazepine.
Scientific Research Applications
Neurotherapeutic Applications
8-Hydroxyamoxapine, as a metabolite of loxapine and amoxapine, has been studied in the context of neurotherapeutics. Wong, Wo, and Zuo (2012) developed a rapid liquid chromatography-tandem mass spectrometry method for quantifying loxapine, amoxapine, and their hydroxylated metabolites including this compound in rat brain tissues, plasma, and cerebrospinal fluid. This method was instrumental in preclinical and clinical investigations to elucidate the roles of these metabolites in neurotherapeutics, particularly in psychiatric and non-psychiatric disorders (Wong, Wo, & Zuo, 2012).
Antimicrobial and Anticancer Potential
Kong et al. (2014) identified amoxapine and its metabolites, including this compound, as potent bacterial β-glucuronidase inhibitors. These inhibitors were shown to alleviate the toxicity of cancer drugs, demonstrating the potential of this compound in mitigating irinotecan-induced diarrhea in cancer patients. Moreover, this study revealed the clinical potential of amoxapine and its metabolites, suggesting rapid translatability to human subjects for addressing irinotecan-induced diarrhea, a common issue in cancer therapeutics (Kong et al., 2014).
Neurogenesis and Neurodegenerative Diseases
Haigh, Tumpach, Collins, and Drew (2016) discovered that 8-hydroxyquinolines, a class of compounds including this compound, potentially stimulate neurogenesis. Their study on adult murine neural stem cells indicated that these compounds could aid in treating dementias by promoting neurogenesis through the Nox signaling pathway. This highlights the therapeutic potential of this compound in neurodegenerative diseases, although they noted a narrow therapeutic window for these applications (Haigh et al., 2016).
Pharmacological Applications
Gupta, Luxami, and Paul (2021) highlighted the significance of 8-hydroxyquinoline derivatives, including this compound, in medicinal chemistry due to their range of biological activities such as antimicrobial, anticancer, and neuroprotective effects. These compounds, including this compound, have been a focal point for synthetic modification aimed at developing potent, target-based drug molecules for the treatment of various diseases. This review underlines the versatility and potential of this compound in medicinal chemistry and pharmacology (Gupta, Luxami, & Paul, 2021).
Mechanism of Action
Target of Action
8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine by blocking their transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, this compound increases the levels of these neurotransmitters in the synaptic cleft . This enhances the signaling of these neurotransmitters, leading to an overall increase in serotonergic and noradrenergic neurotransmission .
Pharmacokinetics
This compound is almost completely metabolized in the liver from its parent compound, amoxapine . It has a half-life of approximately 30 hours , indicating its prolonged presence in the body . The compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours of oral administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission . This is achieved by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which can lead to improved mood in depressed individuals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the liver’s enzymatic activity . Furthermore, genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to variations in its therapeutic effects among individuals .
Biochemical Analysis
Biochemical Properties
8-Hydroxyamoxapine interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means it binds to the serotonin and norepinephrine transporters, blocking the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the serotonin and norepinephrine transporters, leading to inhibition of these transporters . This results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its pharmacological effects are related to its elimination half-life, which is approximately 30 hours . This means that the effects of this compound can last for a significant period after administration .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite of amoxapine . It is produced in the liver through the process of hydroxylation . The enzymes involved in this process and the specific metabolic pathways are not fully detailed in the current literature.
Properties
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210388 | |
| Record name | 8-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-78-5 | |
| Record name | 8-Hydroxyamoxapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61443-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyamoxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYAMOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxyamoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)



![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)



![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)



